molecular formula C19H15N3 B2760861 1-Benzhydrylbenzotriazole CAS No. 73006-65-2

1-Benzhydrylbenzotriazole

Cat. No. B2760861
CAS RN: 73006-65-2
M. Wt: 285.35
InChI Key: CQWFLEXUDOXGEJ-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents, including bridges .


Synthesis Analysis

The synthesis of Benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one of the tautomers is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid with a molar mass of 119.127 g·mol−1. It has a melting point of 100 °C and a boiling point of 350 °C .

Safety and Hazards

Benzotriazole is classified as a flammable solid. It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-benzhydrylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)20-21-22/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFLEXUDOXGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylbenzotriazole

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